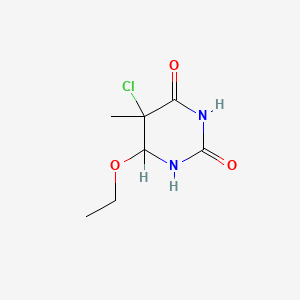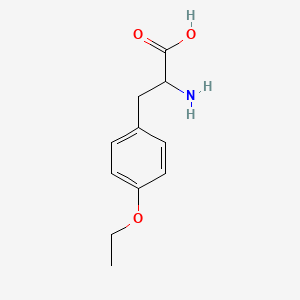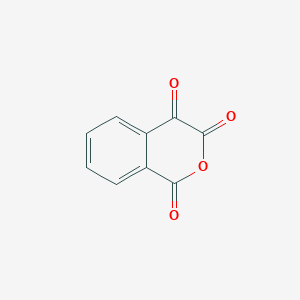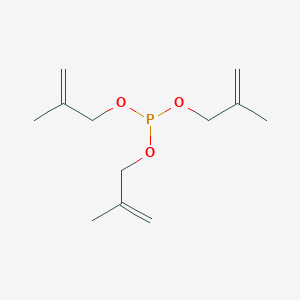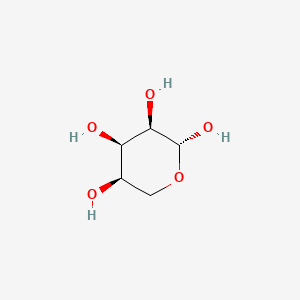
4,7-Dihydro-2-phenyl-1,3-dioxepin
説明
4,7-Dihydro-2-phenyl-1,3-dioxepin is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC1OC(OCC=C1)c2ccccc2 . The exact mass of the compound is 176.08373 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of 1.543 (lit.), a boiling point of 114 °C/3.5 mmHg (lit.), and a density of 1.11 g/mL at 25 °C (lit.) .科学的研究の応用
Chemical Cyclisation and Radical Reactions
4,7-Dihydro-2-phenyl-1,3-dioxepin exhibits unique properties in chemical cyclisation processes. Hindson, Maccorquodale, and Walton (1993) discovered that 2-bromomethyl-1,3-dioxacyclohept-5-enes, which include 4,7-dihydro-1,3-dioxepins, cyclise to afford 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes. This indicates its potential in synthesizing complex organic structures (Hindson, Maccorquodale, & Walton, 1993).
Thermodynamic Studies
Taskinen and Ihalainen (1999) conducted a thermodynamic study comparing the stabilities of 4,7-dihydro-1,3-dioxepin and its isomers. This research provides insights into the relative stability and reactive nature of these compounds, which is crucial for their application in synthetic chemistry (Taskinen & Ihalainen, 1999).
Catalytic Applications
The compound has been explored in catalysis, as demonstrated by Nakamura, Bajracharya, and Yamamoto (2005), who used it in platinum-catalyzed tandem carboalkoxylation-Claisen rearrangement reactions. This suggests its potential in facilitating complex organic reactions (Nakamura, Bajracharya, & Yamamoto, 2005).
Asymmetric Synthesis
Koga, Sodeoka, and Shibasaki (1994) highlighted the use of 4,7-dihydro-1,3-dioxepin in palladium-catalyzed asymmetric synthesis, particularly for creating γ-butyrolactone derivatives. This indicates its role in producing chiral molecules, which are important in pharmaceutical synthesis (Koga, Sodeoka, & Shibasaki, 1994).
Electrochromic and Polymer Applications
This compound derivatives have been explored in the field of electrochromics and polymers. İçli and colleagues (2010) investigated its use in donor-acceptor systems for creating low bandgap black polymer electrochromes. This research opens avenues in material sciences, particularly in smart materials and display technologies (İçli et al., 2010).
Degradable Polymers
Fraser, Hillmyer, Gutiérrez, and Grubbs (1995) utilized 4,7-dihydro-1,3-dioxepin in the creation of degradable polymers. This application is particularly relevant in developing environmentally friendly materials (Fraser et al., 1995).
Safety and Hazards
特性
IUPAC Name |
2-phenyl-4,7-dihydro-1,3-dioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-7,11H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRPAFPCDLXMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293884 | |
| Record name | 4,7-Dihydro-2-phenyl-1,3-dioxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2568-24-3 | |
| Record name | NSC92787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dihydro-2-phenyl-1,3-dioxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



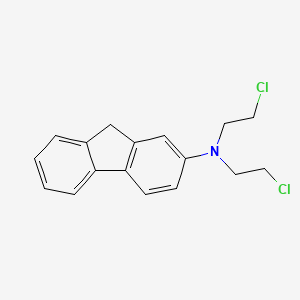
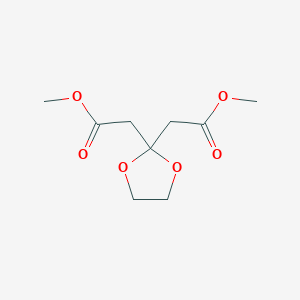
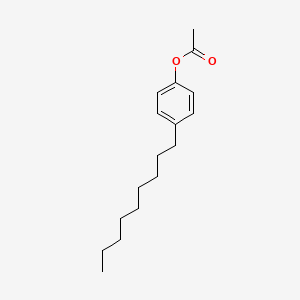




![7,8,9,10-Tetrahydrobenzo[b]naphtho[2,3-d]thiophene](/img/structure/B1618860.png)
